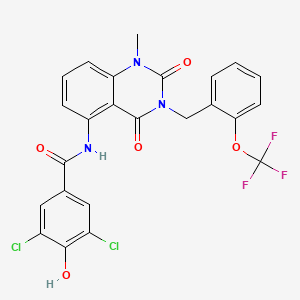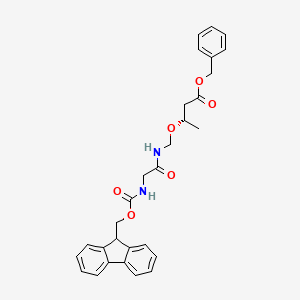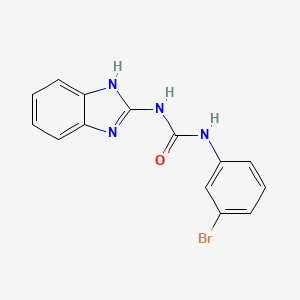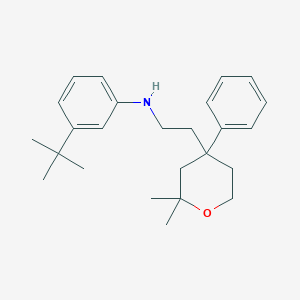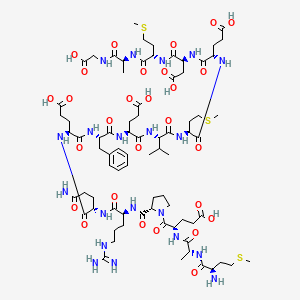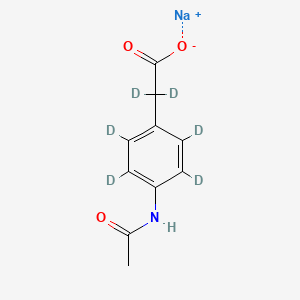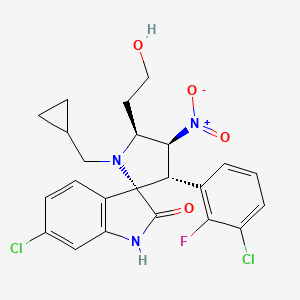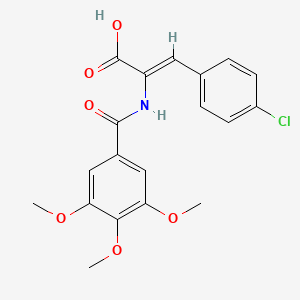
Prostate Specific Antigen Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostate Specific Antigen Substrate is a compound closely related to Prostate Specific Antigen, a serine protease produced by the epithelial cells of the prostate gland. Prostate Specific Antigen is widely known for its role as a biomarker in the diagnosis and monitoring of prostate cancer. The substrate of Prostate Specific Antigen is crucial for understanding the enzyme’s activity and its biological implications, particularly in the context of prostate cancer progression and fertility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostate Specific Antigen Substrate typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the substrate is inserted into a suitable expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the substrate, which is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Prostate Specific Antigen Substrate undergoes various chemical reactions, including:
Hydrolysis: The primary reaction catalyzed by Prostate Specific Antigen, where the substrate is cleaved into smaller peptides or amino acids.
Oxidation and Reduction: These reactions can modify the substrate’s amino acid residues, affecting its interaction with Prostate Specific Antigen.
Substitution: Specific amino acid residues in the substrate can be substituted to study the enzyme’s specificity and activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH and temperature.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products: The major products formed from these reactions include smaller peptides and free amino acids, which can be analyzed to determine the enzyme’s activity and specificity.
Scientific Research Applications
Prostate Specific Antigen Substrate has numerous applications in scientific research:
Chemistry: Used to study the catalytic mechanisms of serine proteases and to develop inhibitors that can modulate enzyme activity.
Biology: Helps in understanding the physiological role of Prostate Specific Antigen in seminal fluid liquefaction and fertility.
Medicine: Crucial for developing diagnostic assays for prostate cancer and for designing targeted therapies that inhibit Prostate Specific Antigen activity.
Industry: Employed in the production of diagnostic kits and therapeutic agents targeting Prostate Specific Antigen.
Mechanism of Action
Prostate Specific Antigen Substrate interacts with the active site of Prostate Specific Antigen, where it undergoes hydrolysis. The enzyme’s catalytic triad, consisting of histidine, aspartic acid, and serine residues, facilitates the cleavage of peptide bonds in the substrate. This process releases smaller peptides or amino acids, which can then participate in various biological functions. The cleavage of insulin-like growth factor binding protein-3 (IGFBP3) by Prostate Specific Antigen, for example, releases insulin-like growth factor, enhancing its mitogenic capabilities .
Comparison with Similar Compounds
Prostate Specific Antigen Substrate can be compared with other substrates of serine proteases, such as:
Tissue Kallikrein Substrate: Unlike Prostate Specific Antigen, tissue kallikrein exhibits trypsin-like activity.
Chymotrypsin Substrate: Shares chymotrypsin-like activity with Prostate Specific Antigen but differs in substrate specificity.
Trypsin Substrate: Exhibits trypsin-like activity, contrasting with the chymotrypsin-like activity of Prostate Specific Antigen.
The uniqueness of this compound lies in its specificity for Prostate Specific Antigen, making it an invaluable tool for studying the enzyme’s role in prostate cancer and fertility.
Properties
Molecular Formula |
C44H64N12O13 |
|---|---|
Molecular Weight |
969.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(morpholine-4-carbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
InChI |
InChI=1S/C44H64N12O13/c1-24(2)16-31(40(63)51-30(9-10-36(46)59)38(61)49-26-7-8-28-25(3)17-37(60)69-35(28)19-26)52-39(62)29(6-4-5-11-45)50-42(65)33(21-57)54-43(66)34(22-58)53-41(64)32(18-27-20-47-23-48-27)55-44(67)56-12-14-68-15-13-56/h7-8,17,19-20,23-24,29-34,57-58H,4-6,9-16,18,21-22,45H2,1-3H3,(H2,46,59)(H,47,48)(H,49,61)(H,50,65)(H,51,63)(H,52,62)(H,53,64)(H,54,66)(H,55,67)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
NEIZLGXRBMPOOJ-CVUOCSEZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


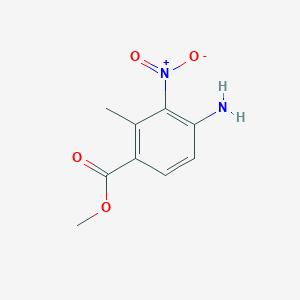
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
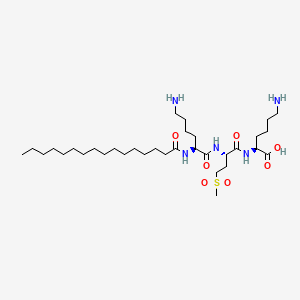
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
